2-(4-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, phenyl, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and phenyl intermediates, followed by their coupling with the chromeno-pyrrole core. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed studies involving techniques like molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives and molecules with pyridine and phenyl groups. Examples include:
Uniqueness
What sets 2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups and structural motifs, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18N2O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-14-11-12-25-19(13-14)26-21(15-7-9-16(30-2)10-8-15)20-22(27)17-5-3-4-6-18(17)29-23(20)24(26)28/h3-13,21H,1-2H3 |
InChI Key |
ISZICNUEWDIEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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